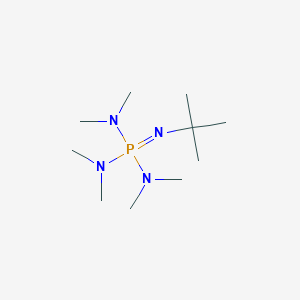
tert-Butylimino-tris(dimethylamino)phosphorane
Übersicht
Beschreibung
“tert-Butylimino-tris(dimethylamino)phosphorane” is also known as Phosphazene base P1-t-Bu . It is a sterically hindered, neutral nitrogen base with similar basicity as BEMP . The empirical formula is C10H27N4P and the molecular weight is 234.32 .
Synthesis Analysis
While specific synthesis methods for “tert-Butylimino-tris(dimethylamino)phosphorane” were not found in the search results, it is known to be used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions .Molecular Structure Analysis
The linear formula for “tert-Butylimino-tris(dimethylamino)phosphorane” is [(CH3)2N]3P=NC(CH3)3 . The SMILES string representation is CN©P(N©C)(N©C)=NC©©C .Chemical Reactions Analysis
“tert-Butylimino-tris(dimethylamino)phosphorane” is used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions .Physical And Chemical Properties Analysis
“tert-Butylimino-tris(dimethylamino)phosphorane” has a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 175 °C (lit.) and a density of 0.921 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyphthalaldehyde
Phosphazene base P1-t-Bu is utilized in the synthesis of polyphthalaldehyde, a polymer known for its rapid depolymerization properties, which is useful in the production of photoresists and other materials that require a transient existence .
Catalysis in Organic Synthesis
As a sterically hindered, neutral nitrogen base, P1-t-Bu serves as an effective catalyst in organic synthesis. Its strong basicity enables it to facilitate various reactions, including the deprotonation of sensitive substrates .
Dehydration of Carbamate Anions
This phosphazene base is employed to dehydrate carbamate anions into isocyanates using dehydrating agents like POCl₃ or P₄O₁₀. This reaction is crucial in the production of polyurethanes and other isocyanate-derived materials .
Spin Trapping of Radicals
In research involving radicals, P1-t-Bu is used for spin trapping, particularly in the study of carbon-centered ferrocenyl radicals. This application is significant in understanding the reactivity and stability of radicals which may have implications in pharmaceutical sciences .
Organocatalysis
P1-t-Bu acts as an organocatalyst in the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions. This process is part of green chemistry initiatives, aiming to reduce solvent use and improve reaction efficiencies .
Deprotonation of Phosphines
The base is also used for the deprotonation of phosphines, a key step in the synthesis of various phosphorus-containing compounds. The resulting phosphines can be further utilized in coordination chemistry and catalysis .
Alkylation Reactions
Due to its high basicity and steric hindrance, P1-t-Bu is a valuable reagent in alkylation reactions of carbon acids. It can serve as a catalyst in these reactions, providing pathways to synthesize a wide range of organic compounds .
Research on Antitumor and Antimalaria Drugs
Phosphazene base P1-t-Bu is involved in the research and development of antitumor and antimalaria drugs. Its ability to stabilize radicals is leveraged in the study of ferrocene derivatives, which are potential candidates for high-potent drugs .
Safety and Hazards
“tert-Butylimino-tris(dimethylamino)phosphorane” is classified as Carc. 1B - Eye Dam. 1 - Muta. 1B - Skin Corr. 1B . It has hazard statements H314 - H340 - H350 and precautionary statements P202 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
Wirkmechanismus
Target of Action
Phosphazene base P1-t-Bu is a sterically hindered, neutral nitrogen base . It is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
Phosphazene base P1-t-Bu interacts with its targets by accepting protons, acting as a base . This interaction can lead to the deprotonation of the reactants, which is a crucial step in many chemical reactions . For instance, it can be used for dehydrating carbamate anions to isocyanates with POCl3 or P4O10 .
Result of Action
The primary result of Phosphazene base P1-t-Bu’s action is the facilitation of chemical reactions. It can help increase the efficiency and selectivity of these reactions, leading to higher yields of the desired products .
Action Environment
The action, efficacy, and stability of Phosphazene base P1-t-Bu can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is often used under solvent-free conditions . Additionally, it is a liquid at room temperature and has a boiling point of 175 °C .
Eigenschaften
IUPAC Name |
N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOSHBJMBLOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400667 | |
| Record name | Phosphazene base P1-t-Bu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylimino-tris(dimethylamino)phosphorane | |
CAS RN |
81675-81-2 | |
| Record name | Phosphazene base P1-t-Bu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)







